molecular formula C7H5ClN2S B011010 4-Chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 106691-21-8

4-Chloro-6-methylthieno[2,3-d]pyrimidine

Cat. No. B011010
M. Wt: 184.65 g/mol
InChI Key: NNEBWENPZIGRQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, often involves multi-step chemical processes that include cyclization, chlorination, and nucleophilic substitution reactions. For example, a rapid synthetic method has been established for target compounds in this category, achieving yields up to 42.4% through a three-step process involving cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019).

Molecular Structure Analysis

Molecular and electronic structures of thieno[2,3-d]pyrimidines are typically authenticated through spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR. Detailed analysis of these compounds reveals the presence of interactions such as C-H⋯O and π···π, which are significant for understanding the compound's behavior in various environments and applications. Quantum chemical calculations further provide insights into the linear and nonlinear optical properties, indicating potential applications in nonlinear optical devices (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4-Chloro-6-methylthieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of small molecule drugs, highlighting its reactivity and utility in pharmaceutical chemistry. The compound can undergo various chemical transformations, including Suzuki coupling reactions, to introduce different substituents into the heterocycle, which can significantly alter its chemical properties and biological activity (Krolenko & Vlasov, 2019).

Physical Properties Analysis

The physical properties of 4-Chloro-6-methylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. While specific data on these properties for 4-Chloro-6-methylthieno[2,3-d]pyrimidine may not be readily available, similar compounds in the thieno[2,3-d]pyrimidine family exhibit distinct physical characteristics that can be inferred through spectroscopic and crystallographic analyses.

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-methylthieno[2,3-d]pyrimidine, including reactivity towards different chemical reagents, stability under various conditions, and potential for undergoing a wide range of chemical reactions, are essential for its application in synthesis and material science. Investigations into its reactivity parameters, stability in water, and sensitivity towards autoxidation processes provide valuable insights into its chemical behavior and potential applications (Krishna Murthy et al., 2019).

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application: The synthesis of pyrimidines is achieved through various methods, one of which involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Protein Kinase Inhibitors for Cancer Treatment

  • Summary of Application: Pyrimidine derivatives, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Methods of Application: The synthesis of these pyrimidine derivatives involves various synthetic pathways used for constructing these scaffolds .
  • Results or Outcomes: Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity through selective inhibition of protein kinases .

3. Antiviral and Analgesic Applications

  • Summary of Application: Pyrazolo[3,4-d]pyrimidines, which include 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been found to exhibit various biological activities, including antiviral and analgesic activity .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the treatment of various conditions, including viral infections and pain .

4. Treatment of Male Erectile Dysfunction and Hyperuricemia

  • Summary of Application: Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been used in the treatment of male erectile dysfunction and hyperuricemia .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the treatment of these conditions .

5. Prevention of Gout

  • Summary of Application: Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been used in the prevention of gout .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the prevention of gout .

6. Antioxidant and Antibacterial Applications

  • Summary of Application: Pyrimidines, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects including antioxidants and antibacterial activities .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the treatment of various conditions, including oxidative stress and bacterial infections .

7. Antifungal and Antituberculosis Applications

  • Summary of Application: Pyrimidines, including 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been found to exhibit antifungal and antituberculosis activities .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the treatment of various conditions, including fungal infections and tuberculosis .

8. Inhibition of CDK Enzyme

  • Summary of Application: Thiazolopyrimidine derivatives, which include 4-Chloro-6-methylthieno[2,3-d]pyrimidine, have been studied against human cancer cell lines and primary CLL cells. They displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: These compounds have shown promising results in the treatment of various conditions, including cancer .

properties

IUPAC Name

4-chloro-6-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBWENPZIGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374015
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methylthieno[2,3-d]pyrimidine

CAS RN

106691-21-8
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Berhane, N Hin, AG Thomas, Q Huang… - Journal of medicinal …, 2022 - ACS Publications
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and potential target for the treatment of pain. Positive allosteric modulators (PAMs) …
Number of citations: 5 pubs.acs.org
TPC Rooney, GG Aldred, HK Boffey… - Journal of Medicinal …, 2022 - ACS Publications
Owing to their central role in regulating cell signaling pathways, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are attractive therapeutic targets in diseases such as cancer, …
Number of citations: 4 pubs.acs.org
JS Scott, SL Degorce, R Anjum, J Culshaw… - Journal of Medicinal …, 2017 - ACS Publications
Herein we report the optimization of a series of pyrrolopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) using X-ray crystal structures and structure based …
Number of citations: 51 pubs.acs.org
C Sharma, S Yerande, R Chavan… - E-Journal of …, 2010 - downloads.hindawi.com
A series of thienopyrimidines and related heterocycles were synthesized by refluxing related imidoyl chloride with primary and secondary amines under microwave irradiation and …
Number of citations: 25 downloads.hindawi.com

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